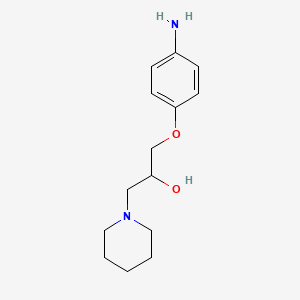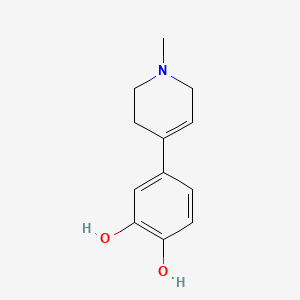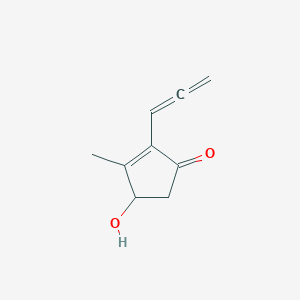
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is an organic compound with the molecular formula C9H10O2. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with hydroxy, methyl, and propadienyl groups. It is a yellow oily liquid that is insoluble in water but soluble in organic solvents like benzene and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylfuran, which undergoes a Vilsmeier reaction to produce 5-methylfurfural.
Grignard Reaction: 5-Methylfurfural is then reacted with a Grignard reagent, such as allylmagnesium bromide, to form 2-(1-hydroxy-3-butenyl)-5-methylfuran.
Molecular Rearrangement: The intermediate undergoes molecular rearrangement in the presence of an acidic buffer solution to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The process involves:
Catalytic Reactions: Using catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Utilizing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acids are used under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted cyclopentenes.
Scientific Research Applications
4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences metabolic pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure but with an allyl group instead of a propadienyl group.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Lacks the propadienyl group, making it less reactive in certain chemical reactions
Uniqueness: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is unique due to its propadienyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
77087-28-6 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
InChI |
InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h4,8,10H,1,5H2,2H3 |
InChI Key |
GECSABNZXSFDII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1O)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
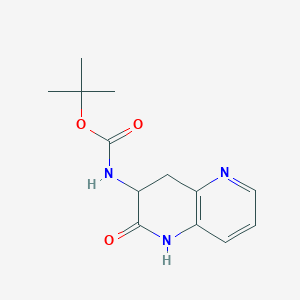
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

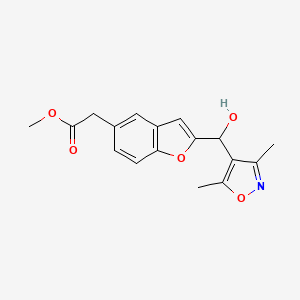

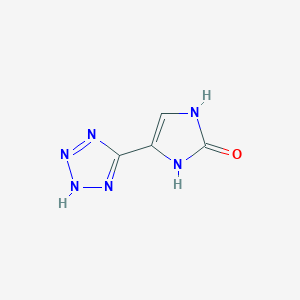
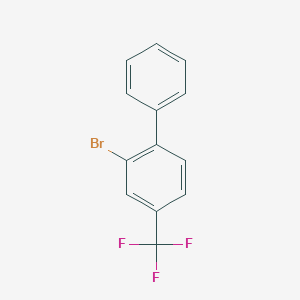
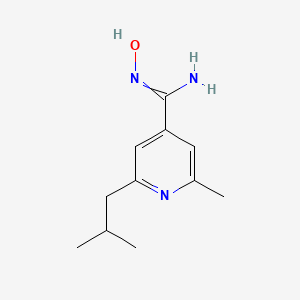
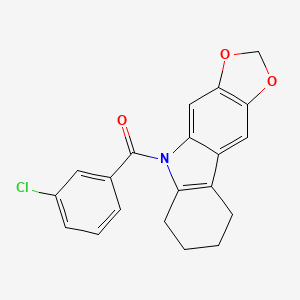
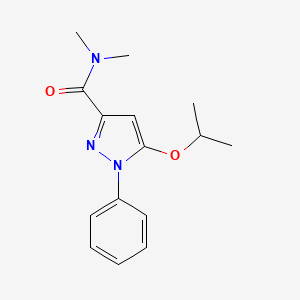
![1-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B13959572.png)
